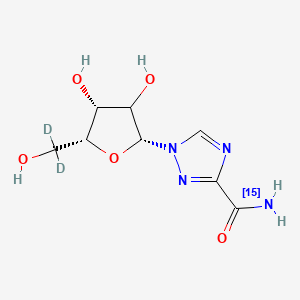
Ribavirin-15N, d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ribavirin-15N, d2 is a labeled analog of Ribavirin, a broad-spectrum antiviral agent. This compound is specifically labeled with nitrogen-15 and deuterium, making it useful in various scientific research applications. Ribavirin itself is known for its activity against a wide range of RNA and DNA viruses, including Hepatitis C virus, Human Immunodeficiency Virus, and Respiratory Syncytial Virus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ribavirin-15N, d2 involves the incorporation of nitrogen-15 and deuterium into the Ribavirin molecule. The process typically starts with the chemical synthesis of 1,2,4-triazole-3-carboxamide, a key intermediate. This intermediate is then subjected to enzyme-catalyzed transglycosylation reactions to produce the desired labeled product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing each step to achieve high yield and purity. The use of stable isotopes like nitrogen-15 and deuterium is crucial for the labeling process, and these isotopes are incorporated during the chemical synthesis and enzymatic reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Ribavirin-15N, d2 undergoes various chemical reactions, including:
Oxidation: Ribavirin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in Ribavirin.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia and primary amines are commonly used.
Major Products Formed
The major products formed from these reactions include various metabolites and modified Ribavirin derivatives. These products are often studied for their antiviral activity and pharmacokinetic properties .
Applications De Recherche Scientifique
Ribavirin-15N, d2 is widely used in scientific research due to its labeled isotopes. Some key applications include:
Chemistry: Used as a tracer in drug development to study the pharmacokinetics and metabolism of Ribavirin.
Biology: Employed in studies to understand the interaction of Ribavirin with viral and cellular proteins.
Medicine: Used in clinical research to develop new antiviral therapies and to study the efficacy of Ribavirin in treating various viral infections.
Industry: Utilized in the production of labeled compounds for research and development purposes
Mécanisme D'action
Ribavirin-15N, d2 exerts its antiviral effects through multiple mechanisms:
Inhibition of Viral RNA Synthesis: Ribavirin is incorporated into the viral RNA, leading to mutations and inhibition of viral replication.
Immune Modulation: Ribavirin enhances the immune response by promoting the production of antiviral cytokines.
Inhibition of Inosine Monophosphate Dehydrogenase: This enzyme is crucial for the synthesis of guanosine triphosphate, a building block of RNA, and its inhibition disrupts viral RNA synthesis
Comparaison Avec Des Composés Similaires
Ribavirin-15N, d2 is unique due to its labeled isotopes, which make it particularly useful for research purposes. Similar compounds include:
Ribavirin-13C5: Labeled with carbon-13.
Ribavirin-15N: Labeled with nitrogen-15 only.
Ribavirin-d4: Labeled with deuterium only
These compounds are used in similar research applications but differ in their labeling, which can affect their utility in specific studies.
Propriétés
Formule moléculaire |
C8H12N4O5 |
|---|---|
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
1-[(2R,4R,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-1,2,4-triazole-3-(15N)carboxamide |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4+,5?,8-/m1/s1/i1D2,9+1 |
Clé InChI |
IWUCXVSUMQZMFG-BMWYQANWSA-N |
SMILES isomérique |
[2H]C([2H])([C@@H]1[C@@H](C([C@@H](O1)N2C=NC(=N2)C(=O)[15NH2])O)O)O |
SMILES canonique |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















